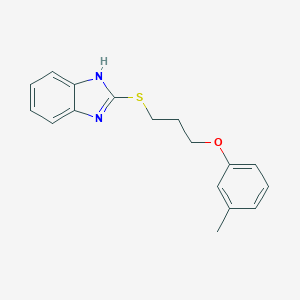

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is an organic compound that features a benzimidazole ring linked to a propyl chain, which is further connected to a 3-methylphenyl ether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.

Thioether Formation: The benzimidazole derivative is then reacted with 3-chloropropyl 3-methylphenyl ether in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Ligand in Coordination Chemistry : The compound is utilized as a ligand in various coordination complexes, enhancing catalytic activity and selectivity in chemical reactions. Its ability to coordinate with metal ions makes it valuable in synthesizing organometallic compounds.

- Catalysis : It has been explored for its potential in catalyzing organic reactions, particularly those involving oxidation and reduction processes .

Medicine

- Antimicrobial Properties : Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid synthesis, making it a candidate for developing new antibiotics .

- Anticancer Activity : Studies have shown that the compound displays potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its structural similarity to purines allows it to disrupt critical cellular processes involved in tumor growth .

Industry

- Advanced Materials : The compound is being investigated for its applications in developing advanced materials such as polymers and coatings. Its unique chemical structure can impart desirable properties like thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against resistant strains of bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

Research focused on the anticancer properties of this compound revealed its mechanism of action involves apoptosis induction through mitochondrial pathways. This study highlighted its potential as a therapeutic agent for treating resistant cancer types .

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that contain sulfur or nitrogen atoms in their active sites.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

- 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid

- 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

- 3-(5-fluoro-1H-benzimidazol-2-yl)propanoic acid

Comparison:

- Structural Differences: The presence of different substituents on the benzimidazole ring or the propyl chain.

- Uniqueness: 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is unique due to the presence of the 3-methylphenyl ether group, which can influence its chemical reactivity and biological activity.

- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain uses, such as in medicinal chemistry or materials science.

Biologische Aktivität

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a propyl chain and a methylphenyl ether. The presence of the benzimidazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial properties.

| Property | Details |

|---|---|

| Molecular Formula | C15H16N2OS |

| Molecular Weight | 272.36 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The benzimidazole structure is associated with anticancer activity. In vitro studies have shown that compounds with similar frameworks can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, compounds were found to inhibit the proliferation of cancer cell lines by inducing G2/M phase arrest, leading to increased cytotoxicity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Cellular Signaling Interference: The compound may interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival .

- DNA Interaction: Some studies suggest that benzimidazole derivatives can bind to DNA, affecting replication and transcription processes .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL . -

Cytotoxicity Against Cancer Cells:

In a series of experiments involving cancer cell lines (e.g., HL-60), derivatives exhibited IC50 values lower than standard chemotherapeutics. For example, one derivative showed an IC50 of 15 µM against HL-60 cells, indicating potent anticancer activity . -

Inflammation Modulation:

Another study assessed the anti-inflammatory properties of related compounds through their ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a dose-dependent decrease in NO levels, highlighting potential therapeutic uses in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHFXZPZJRHHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.